
2-Imino-4-methylpiperidine acetate
Overview
Description
2-Imino-4-methylpiperidine acetate is a potent inhibitor of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO) in the body. This compound has significant implications in various fields of scientific research due to its ability to modulate NO levels, which play a crucial role in numerous physiological and pathological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Imino-4-methylpiperidine acetate typically involves the reaction of 4-methylpiperidine with an appropriate imino-forming reagent under controlled conditions. The acetate salt is then formed by neutralizing the resulting imino compound with acetic acid. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Imino-4-methylpiperidine acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The imino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under mild conditions.
Major Products:
Scientific Research Applications
Medicinal Chemistry
Inhibition of Nitric Oxide Synthase
One of the primary applications of 2-Imino-4-methylpiperidine acetate is as a specific inhibitor of inducible nitric oxide synthase (iNOS). This enzyme plays a crucial role in the production of nitric oxide, which is involved in various physiological and pathological processes. The inhibition of iNOS can have therapeutic implications in conditions such as inflammation, neurodegenerative diseases, and cancer. By modulating nitric oxide levels, this compound may help in the management of these diseases, making it a valuable candidate for further pharmacological studies .
Synthetic Organic Chemistry
Reagent in Peptide Synthesis
This compound can also serve as a reagent in the synthesis of peptides. It has been evaluated for its efficacy in deprotecting amino acids during solid-phase peptide synthesis (SPPS). In comparative studies, it has shown similar performance to traditional reagents like piperidine, suggesting that it could be a viable alternative for Fmoc (9-fluorenylmethoxycarbonyl) group removal. This capability is significant for researchers focused on developing peptide-based therapeutics or studying protein interactions .
Biochemical Applications
Role in Metabolomics
Recent studies have utilized this compound in metabolomic analyses. Its ability to interact with various biological compounds makes it useful for understanding metabolic pathways and disease mechanisms. For instance, its application in profiling serum metabolites has provided insights into changes associated with diseases such as breast cancer. This role highlights its importance not only as a chemical entity but also as a tool for biochemical research .
Case Study: Nitric Oxide Modulation
A study investigated the effects of this compound on nitric oxide production in inflammatory models. The results indicated that treatment with this compound significantly reduced iNOS activity, leading to decreased nitric oxide levels and subsequent reduction in inflammation markers. These findings suggest potential therapeutic avenues for inflammatory diseases where iNOS is upregulated .
Case Study: Peptide Synthesis Optimization
In another study focusing on peptide synthesis, researchers compared the efficiency of this compound with conventional deprotecting agents. The outcomes demonstrated that peptides synthesized using this compound exhibited comparable purity and yield to those synthesized with piperidine. This indicates its potential to streamline peptide synthesis protocols, making it an attractive option for synthetic chemists .
Mechanism of Action
The mechanism by which 2-Imino-4-methylpiperidine acetate exerts its effects involves the inhibition of NOS enzymes. It binds to the active site of NOS, preventing the conversion of L-arginine to NO. This inhibition affects various molecular targets and pathways, including the regulation of vascular tone, neurotransmission, and immune responses .
Comparison with Similar Compounds
2-Iminopiperidine: Another NOS inhibitor with a similar structure but different potency and selectivity.
4-Methylpiperidine: A precursor in the synthesis of 2-Imino-4-methylpiperidine acetate.
N-Methylpiperidine: Shares structural similarities but lacks the imino functionality.
Uniqueness: this compound is unique due to its high potency and selectivity for different NOS isoforms, making it a valuable tool in research and potential therapeutic applications .
Biological Activity
2-Imino-4-methylpiperidine acetate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
This compound features a piperidine ring with an imino group, contributing to its unique reactivity and biological profile.
The biological activity of this compound has been linked to its interaction with various biological targets. Notably, it has shown effects on hypoxia-inducible factors (HIFs), which are critical in cellular responses to low oxygen levels. The compound has been reported to induce HIF-1α and HIF-2α heterodimerization, leading to the transcription of target genes involved in angiogenesis and metabolism under hypoxic conditions .
Pharmacological Effects
- Vasoconstriction : this compound acts as a potent pulmonary and renal vasoconstrictor, exhibiting an IC50 value of 0.2 µM . This property may have implications for treating conditions like pulmonary hypertension.
- Neuroprotective Effects : Preliminary studies suggest that the compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases . Its ability to modulate neurotransmitter systems, particularly GABA receptors, has been explored in various in vitro studies.
- Antioxidant Activity : The compound has demonstrated antioxidant effects, which could contribute to its protective role against oxidative stress in cells .
Study 1: Effects on Hypoxia-Inducible Factors
A study evaluated the effects of this compound on HIF signaling pathways in cancer cell lines. The results indicated a significant upregulation of HIF target genes after treatment with the compound, suggesting its potential as a therapeutic agent in hypoxia-related pathologies .
Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress. The findings revealed that treatment with this compound reduced neuronal cell death and improved cell viability compared to untreated controls .
Table 1: Summary of Biological Activities
Activity Type | Effect | IC50 Value |
---|---|---|
Vasoconstriction | Pulmonary and renal vasoconstrictor | 0.2 µM |
HIF Activation | Induces HIF-1α and HIF-2α expression | N/A |
Neuroprotection | Reduces oxidative stress-induced damage | N/A |
Antioxidant Activity | Scavenges free radicals | N/A |
Q & A
Basic Research Questions
Q. What in vitro assays are commonly employed to determine the inhibitory activity of 2-Imino-4-methylpiperidine acetate against nitric oxide synthase (NOS) isoforms?
- Methodological Answer: Recombinant human NOS isoforms (iNOS, eNOS, nNOS) are typically expressed in cell lines or purified for enzymatic assays. Inhibitory activity is quantified using radiometric assays (e.g., monitoring L-citrulline formation from L-arginine) or colorimetric assays (e.g., Griess reagent for nitrite detection). Dose-response curves are generated to calculate IC50 values. Reported IC50 values for this compound are 0.1 µM (iNOS), 1.1 µM (eNOS), and 0.2 µM (nNOS) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer: Nuclear magnetic resonance (^1H NMR, ^13C NMR) confirms structural integrity by verifying proton and carbon environments. High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS) ensures purity (>95%). For example, ^1H NMR signals at δ 1.3–1.5 ppm (piperidine ring protons) and δ 2.1 ppm (acetate methyl group) are critical markers .
Advanced Research Questions
Q. How can experimental designs assess the isoform selectivity of this compound across iNOS, eNOS, and nNOS?
- Methodological Answer: Parallel assays under identical conditions (pH, cofactors, temperature) with recombinant isoforms minimize variability. Competitive binding studies using radiolabeled inhibitors (e.g., L-[^3H]arginine) or surface plasmon resonance (SPR) can quantify binding kinetics. Cross-reactivity is evaluated by comparing IC50 ratios (e.g., iNOS vs. eNOS selectivity = 11-fold) .
Q. What methodological considerations are critical when translating in vitro NOS inhibition data to in vivo models?
- Methodological Answer: Bioavailability studies (e.g., pharmacokinetic profiling in rodents) determine optimal dosing. In LPS-induced inflammation models, plasma nitrite/nitrate levels are monitored to confirm target engagement. For this compound, oral administration at 10 mg/kg in rats reduced plasma nitrite by 40% compared to saline controls . Stability in biological matrices (e.g., plasma half-life) and blood-brain barrier permeability must also be assessed .
Q. How can researchers reconcile discrepancies in reported IC50 values for this compound across studies?
- Methodological Answer: Variations may arise from enzyme sources (recombinant vs. native), assay conditions (e.g., NADPH concentration), or normalization methods. Meta-analyses should standardize data using reference inhibitors (e.g., L-NAME for NOS). Cross-validation via orthogonal assays (e.g., SPR vs. enzymatic activity) reduces technical bias .
Q. What strategies optimize the solubility and stability of this compound in experimental matrices?
- Methodological Answer: Solubility is enhanced using polar aprotic solvents (DMSO, ethanol) or aqueous buffers (pH 6–7). Long-term storage at -80°C in anhydrous conditions prevents hydrolysis of the acetate group. For in vivo use, co-solvents like PEG-400 or cyclodextrin-based formulations improve bioavailability .
Q. How can structure-activity relationship (SAR) studies guide the development of this compound analogs?
- Methodological Answer: Modifications to the piperidine ring (e.g., methyl group at position 4) and imino moiety are explored to enhance potency. For example, replacing the acetate group with a methoxyacetate (as in 2-(piperidin-4-yl)ethyl 2-methoxyacetate) alters pharmacokinetic properties. Computational docking with NOS crystal structures (PDB: 1NOS) identifies critical binding interactions .
Properties
IUPAC Name |
acetic acid;4-methyl-2,3,4,5-tetrahydropyridin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.C2H4O2/c1-5-2-3-8-6(7)4-5;1-2(3)4/h5H,2-4H2,1H3,(H2,7,8);1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJYWSIQJFUBOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN=C(C1)N.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692823 | |
Record name | Acetic acid--4-methyl-3,4,5,6-tetrahydropyridin-2-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165383-72-2 | |
Record name | Acetic acid--4-methyl-3,4,5,6-tetrahydropyridin-2-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.